2-Isocyanato-2-methylbutane
Overview
Description
2-Isocyanato-2-methylbutane is an organic compound with the molecular formula C₆H₁₁NO. It is a colorless liquid that is primarily used in the synthesis of various polymers and other chemical compounds. The compound is known for its reactivity due to the presence of the isocyanate group, which makes it a valuable intermediate in chemical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. Alternative methods include the use of urea derivatives or carbonylation reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-2-methylbutane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often, catalysts such as tertiary amines or metal salts are used to facilitate these reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-2-methylbutane has a wide range of applications in scientific research:
Polymer Synthesis: Used as a monomer in the production of polyurethanes and other polymers.
Organic Chemistry: Serves as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Industrial Applications: Employed in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The reactivity of 2-isocyanato-2-methylbutane is primarily due to the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a stable product .
Comparison with Similar Compounds
2-Methyl-2-butanol: A precursor in the synthesis of 2-isocyanato-2-methylbutane.
Uniqueness: this compound is unique due to its isocyanate group, which imparts high reactivity and makes it a valuable intermediate in various chemical processes. Its ability to form stable products with nucleophiles distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-isocyanato-2-methylbutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXPTOMXXOPLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564202 | |
Record name | 2-Isocyanato-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-71-1 | |
Record name | Butane, 2-isocyanato-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1612-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isocyanato-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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